molecular formula C17H34O2 B1585449 2-Ethylhexyl nonanoate CAS No. 59587-44-9

2-Ethylhexyl nonanoate

Cat. No. B1585449
CAS RN: 59587-44-9
M. Wt: 270.5 g/mol
InChI Key: CCFWAONPPYWNDM-UHFFFAOYSA-N
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Description

2-Ethylhexyl nonanoate is a chemical compound that belongs to the family of esters. It is commonly used in the formulation of personal care products, such as lotions, creams, and sunscreens. Due to its unique properties, it has also found applications in various scientific research fields.

Scientific Research Applications

Scientific Research Applications of 2-Ethylhexyl Nonanoate

  • Esterification Reactions for Solvent Production

    • Nonanoic acid can be esterified with 2-ethylhexanol to produce solvents. This process, conducted in a batch reactor with either a homogeneous (H2SO4) or heterogeneous catalyst (Amberlite IR120), yields solvents potentially useful in industrial applications. The intrinsic reaction kinetics and mass transfer phenomena are key to designing efficient industrial reactors for this purpose (Russo et al., 2020).
  • Synthesis of 2-Ethylhexyl Acrylate

    • 2-Ethylhexyl acrylate (2-EHA), synthesized via Fisher esterification, is extensively used in the polymer industry. To enhance the esterification process, reactive extraction using a halogen-free deep eutectic solvent (DES [Im:2PTSA]) as a dual solvent-catalyst has been proposed. The DES demonstrates bifunctional effects and significant potential for industrial application in 2-EHA production (Wang et al., 2020).
  • Synthesis and Properties of Nonionic Surfactants

    • 2-Ethylhexanol, as a hydrophobe source, is modified by propoxylation and polyethoxylation to synthesize 2-ethylhexyl alcohol polyalkoxylates, effective low foaming nonionic surfactants. These compounds, compared to traditional C12–14 alcohol ethoxylates, exhibit valuable properties for applications in detergents and related fields (Hreczuch et al., 2015).
  • thesis of Ultraviolet Absorber**
  • In the cosmetic industry, 2-Ethylhexyl salicylate, an ultraviolet filter, is synthesized using immobilized lipase in a solvent-free and reduced pressure evaporation system. This green synthesis approach avoids environmental contamination and is optimized using an artificial neural network (ANN) model, which could benefit industrial production (Huang et al., 2017).
  • Thermal Hazard Evaluation in Chemical Processes

    • The thermal stability of 2-Ethylhexyl nitrate (2-EHN), a diesel fuel additive, and the thermal hazards of iso-octanol nitration, which produces 2-EHN, have been analyzed using calorimeters. Understanding these hazards is crucial for controlling semi-batch processes in industrial settings, particularly at pilot or plant scales (Chen et al., 2012).
  • Biodegradation of Environmental Pollutants

    • Fusarium culmorum has shown potential in biodegrading di(2-ethylhexyl) phthalate (DEHP), an endocrine-disrupting pollutant and plasticizer. The fungus can degrade DEHP to environmentally less harmful compounds, demonstrating promise for treating DEHP-contaminated environments (González-Márquez et al., 2019)

properties

IUPAC Name

2-ethylhexyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-4-7-9-10-11-12-14-17(18)19-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFWAONPPYWNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866762
Record name Nonanoic acid, 2-ethylhexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhexyl nonanoate

CAS RN

59587-44-9
Record name 2-Ethylhexyl pelargonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59587-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyl pelargonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanoic acid, 2-ethylhexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nonanoic acid, 2-ethylhexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl nonanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLHEXYL PELARGONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YU1SQ04DV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
C Obringer, C Lester, M Karb, A Smith… - Regulatory Toxicology …, 2023 - Elsevier
Fatty esters of 2-ethylhexanoic acid (EHA) and 2-ethylhexanol (EH) are commonly used in cosmetics. Human liver and skin S9 and human plasma were used to determine the in vitro …
Number of citations: 1 www.sciencedirect.com
AL Lown, L Peereboom, SA Mueller, JE Anderson… - Fuel, 2014 - Elsevier
Twelve potential biofuel compounds were tested in mixtures with three diesel fuels and one jet fuel to determine the effects of different functional groups on low temperature properties. …
Number of citations: 36 www.sciencedirect.com
DWP Tay, JD Nobbs, S Aitipamula… - …, 2021 - ACS Publications
… nonanal, nonanol, and 2-ethylhexyl nonanoate esters. With L1, there is a change in chemoselectivity in favor of alkoxycarbonylation to give 2-ethylhexyl nonanoate as the major product …
Number of citations: 6 pubs.acs.org
LA Nimon, GK Korpi - Industrial & Engineering Chemistry Product …, 1972 - ACS Publications
… to be octyl alcohol and 2-ethylhexyl sebacate which decarboxylates to give gaseous CO2 and 2-ethylhexyl nonanoate. Although this mechanism appears to be reasonable, other …
Number of citations: 0 pubs.acs.org
ME Cucciolito, M Di Serio, R Esposito… - European Journal of …, 2023 - Wiley Online Library
… that it is possible to use these catalysts to produce 2-ethylhexyl nonanoate, but in this case, a … higher steric hindrance and the lower capacity of swelling of 2ethylhexyl nonanoate.[46,47] …
S Srivastava, F Jaberi - International Journal of Heat and Mass Transfer, 2017 - Elsevier
A multicomponent droplet evaporation model, which discretizes the one-dimensional species and temperature profiles inside a droplet with a finite volume method and treats the liquid …
Number of citations: 11 www.sciencedirect.com
S Srivastava - 2015 - search.proquest.com
… 2-ethylhexyl nonanoate 2D … (Canola Biodiesel, C19H36O2), Dibutyl Succinate (DBS, C12H22O4), 2-ethylhexyl nonanoate (2-EHN,C17H34O2), Butyl nonanoate (BN, C13H26O2), …
Number of citations: 2 search.proquest.com
이현정 - 2017 - ir.ymlib.yonsei.ac.kr
국외에서 향료의 경구 노출을 통한 유전독성 평가를 수행하고 있으며, 물질의 독성정보를 알 수 없는 경우 TTC 방법을 활용하여 독성수준을 예측하고 있다. 위해성 평가 수행시 독성값을 선정…
Number of citations: 0 ir.ymlib.yonsei.ac.kr

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